Butyl phenyl(propan-2-yl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl phenyl(propan-2-yl)carbamodithioate is an organic compound belonging to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a butyl group, a phenyl group, and a propan-2-yl group attached to a carbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl phenyl(propan-2-yl)carbamodithioate typically involves the reaction of a butyl halide with a phenyl(propan-2-yl)carbamodithioate precursor. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl phenyl(propan-2-yl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Butyl phenyl(propan-2-yl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butyl phenyl(propan-2-yl)carbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(propan-2-yl)carbamodithioate
- Butyl phenylcarbamate
- Propan-2-ylcarbamodithioate
Uniqueness
Butyl phenyl(propan-2-yl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62604-31-3 |
---|---|
Molecular Formula |
C14H21NS2 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
butyl N-phenyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C14H21NS2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
JBFSETYIMOBPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.